molecular formula C20H15N5S B4347558 2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4347558
M. Wt: 357.4 g/mol
InChI Key: PEEFPUCXMBUBRK-UHFFFAOYSA-N
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Description

2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic compound notable for its unique structural properties and diverse applications in scientific research and industry. Its complex structure, featuring fused heterocyclic rings, positions it as a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name

4-(2-pyrrol-1-ylphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5S/c1-2-8-15(24-10-3-4-11-24)13(6-1)18-22-19-17-14-7-5-9-16(14)26-20(17)21-12-25(19)23-18/h1-4,6,8,10-12H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEFPUCXMBUBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5N6C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step procedures starting from readily available starting materials like 1H-pyrrole and substituted benzenes. The synthetic route often requires:

  • Cyclization reactions: to form the core triazolo-pyrimidine ring system.

  • Aromatic substitution: to introduce the phenyl and pyrrole groups.

  • Thiophene ring construction: through methods such as [3+2] cycloaddition.

  • Hydrogenation or reduction: steps to yield the final dihydro compound.

Industrial Production Methods

Industrial production may involve scalable processes using continuous flow reactors to ensure efficiency and consistency. Optimized conditions might include:

  • Controlled temperature and pressure environments.

  • Use of catalysts to enhance reaction rates.

  • Robust purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions:

  • Oxidation: : Yields oxidized derivatives, often introducing oxygen functionalities.

  • Reduction: : Can reduce certain nitrogen-containing rings, modifying its electronic properties.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Employs reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

  • Substitution: : Uses halogens (Br2, Cl2) or nucleophiles under acidic or basic conditions.

Major Products

  • From Oxidation: : Produces hydroxylated or ketone derivatives.

  • From Reduction: : Generates partially or fully reduced forms.

  • From Substitution: : Yields various substituted phenyl-pyrrole derivatives.

Scientific Research Applications

2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a broad spectrum of research applications:

  • Chemistry: : Studies into its reactivity and potential as a building block for complex molecules.

  • Biology: : Investigations into its biological activity, potential drug discovery, and as a molecular probe.

  • Medicine: : Evaluation of its pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.

  • Industry: : Utilized in the development of novel materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The compound’s effects are mediated through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Modulation of cellular pathways, such as signal transduction or gene expression. Understanding these mechanisms provides insights into its therapeutic potential and safety profile.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1H-imidazol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: : Features an imidazole ring.

  • 2-[2-(1H-pyrrol-2-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: : Has a pyrrol-2-yl group instead of pyrrol-1-yl.

  • 2-[2-(1H-pyrrol-1-yl)phenyl]-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: : The fully unsaturated version of the main compound.

Uniqueness

2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its distinctive fused ring system that combines multiple heterocycles, contributing to its versatile reactivity and broad application spectrum.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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